

# R(+)-6-Bromo-APB hydrobromide molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: R(+)-6-Bromo-APB hydrobromide

Cat. No.: B1678724 Get Quote

# In-Depth Technical Guide: R(+)-6-Bromo-APB Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent and selective D1 dopamine receptor agonist, **R(+)-6-Bromo-APB hydrobromide**. The document outlines its chemical properties, pharmacological activity, and the signaling pathways it modulates, supplemented with detailed experimental protocols and data visualizations to support advanced research and development.

# **Chemical and Physical Properties**

**R(+)-6-Bromo-APB hydrobromide**, with the systematic name (5R)-9-bromo-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide, is a synthetic compound belonging to the benzazepine class.[1] Its fundamental properties are summarized in the table below.



| Property          | Value                       | Reference |
|-------------------|-----------------------------|-----------|
| Molecular Formula | C19H21Br2NO2                | [1]       |
| Molecular Weight  | 455.18 g/mol                | [1]       |
| CAS Number        | 139689-19-3                 | [1]       |
| Appearance        | Off-white solid             |           |
| Solubility        | Soluble in ethanol and DMSO |           |

## **Pharmacological Profile**

R(+)-6-Bromo-APB is a potent and selective full agonist at the D1 dopamine receptor. The (R)-enantiomer exhibits significantly higher affinity and efficacy compared to its (S)-counterpart, which acts as a weak partial agonist. This stereoselectivity makes the R(+) isomer a valuable tool for probing the function of the D1 receptor in various physiological and pathological processes.

## **Receptor Binding Affinity and Efficacy**

The following table summarizes the in vitro pharmacological data for **R(+)-6-Bromo-APB hydrobromide**.

| Parameter | Receptor                        | Value | Species      | Reference |
|-----------|---------------------------------|-------|--------------|-----------|
| Ki (nM)   | D1 Dopamine                     | 0.89  | Rat Striatum | _         |
| Ki (nM)   | D2 Dopamine                     | 1,200 | Rat Striatum | _         |
| EC50 (nM) | Adenylyl Cyclase<br>Stimulation | 1.5   | Rat Striatum | _         |

# **Dopamine D1 Receptor Signaling Pathway**

Activation of the D1 dopamine receptor by an agonist such as R(+)-6-Bromo-APB initiates a cascade of intracellular events. The receptor is coupled to a stimulatory G-protein (Gαs/olf), which, upon activation, stimulates adenylyl cyclase to increase the production of cyclic AMP



(cAMP). Elevated cAMP levels then lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately modulating neuronal excitability, gene expression, and synaptic plasticity.



Click to download full resolution via product page

Dopamine D1 Receptor Signaling Pathway.

# **Experimental Protocols**

The following protocols are representative of the methodologies used to characterize the pharmacological activity of **R(+)-6-Bromo-APB hydrobromide**.

## Radioligand Binding Assay for D1 and D2 Receptors

Objective: To determine the binding affinity (Ki) of **R(+)-6-Bromo-APB hydrobromide** for dopamine D1 and D2 receptors.

#### Materials:

Rat striatal membranes



- [3H]SCH 23390 (for D1 receptors)
- [3H]Spiperone (for D2 receptors)
- R(+)-6-Bromo-APB hydrobromide
- Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl<sub>2</sub>, and 1 mM MgCl<sub>2</sub>)
- Glass fiber filters
- Scintillation counter and cocktail

#### Procedure:

- Prepare serial dilutions of R(+)-6-Bromo-APB hydrobromide.
- In a reaction tube, add rat striatal membrane preparation, the radioligand ([³H]SCH 23390 for D1 or [³H]Spiperone for D2), and varying concentrations of R(+)-6-Bromo-APB hydrobromide or buffer (for total binding).
- For non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., cis-flupenthixol for D1 or sulpiride for D2).
- Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
- Terminate the incubation by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the IC<sub>50</sub> value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.



## **Adenylyl Cyclase Activity Assay**

Objective: To determine the functional efficacy (EC<sub>50</sub>) of **R(+)-6-Bromo-APB hydrobromide** in stimulating cAMP production.

#### Materials:

- · Rat striatal homogenates
- R(+)-6-Bromo-APB hydrobromide
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing ATP, an ATP-regenerating system, a phosphodiesterase inhibitor like IBMX, and MgCl<sub>2</sub>)
- cAMP assay kit (e.g., radioimmunoassay or enzyme-linked immunosorbent assay)

#### Procedure:

- Prepare serial dilutions of **R(+)-6-Bromo-APB hydrobromide**.
- In reaction tubes, add the rat striatal homogenate and varying concentrations of R(+)-6 Bromo-APB hydrobromide.
- Initiate the reaction by adding the assay buffer containing ATP.
- Incubate the mixture at 37°C for a specified time (e.g., 10 minutes).
- Terminate the reaction by heating or adding a stop solution.
- Centrifuge the samples to pellet the particulate matter.
- Measure the cAMP concentration in the supernatant using a suitable cAMP assay kit.
- Plot the concentration-response curve and determine the EC<sub>50</sub> value.





Click to download full resolution via product page

Experimental Workflow for Pharmacological Characterization.

### Conclusion

**R(+)-6-Bromo-APB hydrobromide** is a highly potent and selective D1 dopamine receptor agonist with well-characterized in vitro pharmacological properties. Its stereoselective action makes it an invaluable research tool for elucidating the role of the D1 receptor in health and disease. The provided data and experimental protocols serve as a foundation for further



investigation into its therapeutic potential and for the development of novel D1-targeted therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. 6-Br-APB Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [R(+)-6-Bromo-APB hydrobromide molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678724#r-6-bromo-apb-hydrobromide-molecular-weight-and-formula]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.